molecular formula C₉H₁₀ClF₃O₂ B1145301 (1S-cis)-Cyhalothric Acid CAS No. 122406-91-1

(1S-cis)-Cyhalothric Acid

Cat. No.: B1145301
CAS No.: 122406-91-1
M. Wt: 242.62
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Description

(1S-cis)-Cyhalothric Acid is a synthetic pyrethroid compound known for its potent insecticidal properties. It is widely used in agricultural and public health applications to control a variety of insect pests. The compound is characterized by its high efficacy and relatively low toxicity to mammals, making it a popular choice in pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S-cis)-Cyhalothric Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenoxybenzyl alcohol with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 35°C to 43°C to ensure the formation of the desired cis-isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (1S-cis)-Cyhalothric Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Insecticide Precursor

(1S-cis)-Cyhalothric Acid is primarily used as a precursor in the synthesis of bifenthrin, a widely recognized pyrethroid insecticide. Bifenthrin is utilized for controlling a variety of agricultural pests, including aphids, thrips, and caterpillars .

Crop Protection

The compound is effective against numerous pests that threaten crop yields. Its application helps maintain agricultural productivity by managing pest populations without causing significant harm to beneficial insects when used judiciously .

Toxicological Profile

The toxicity profile of this compound varies among different organisms:

  • Insects : Highly toxic to target species but can also adversely affect non-target beneficial insects such as honeybees.
  • Aquatic Organisms : Studies indicate potential risks to fish and invertebrates due to bioaccumulation and persistence in aquatic environments .

Human Biomonitoring

A study indicated the detection of metabolites related to this compound in human urine samples from individuals exposed during agricultural activities. This highlights potential exposure risks associated with its use in farming practices.

Environmental Impact Assessments

Research on lambda-cyhalothrin (a related compound) revealed significant environmental risks due to its persistence and bioaccumulation potential in aquatic ecosystems. These findings suggest that similar compounds may pose threats to non-target organisms .

Research Findings

Recent studies have focused on improving detection methods for this compound and its metabolites using advanced analytical techniques such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). These methods enhance the ability to monitor pesticide residues in various matrices, including food products .

Summary Table of Applications

Application AreaDescription
Insecticide PrecursorUsed to synthesize bifenthrin for pest control
Crop ProtectionEffective against a wide range of agricultural pests
Human ExposureDetected metabolites in human urine highlight exposure risks
Environmental ImpactPotential risks to aquatic life due to persistence and bioaccumulation

Mechanism of Action

The primary mechanism of action of (1S-cis)-Cyhalothric Acid involves the disruption of sodium ion channels in the nervous system of insects. By binding to these channels, the compound prolongs their open state, leading to continuous nerve impulses, paralysis, and eventual death of the insect. This selective action on insect sodium channels accounts for its high insecticidal potency and low toxicity to mammals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity. Its cis-configuration is crucial for its interaction with insect sodium channels, making it more effective compared to some of its trans-isomer counterparts .

Q & A

Basic Research Questions

Q. How can I synthesize (1S-cis)-Cyhalothric Acid with high stereochemical purity, and what analytical methods validate its configuration?

  • Methodology : Use stereoselective synthesis techniques, such as asymmetric catalysis or chiral auxiliary approaches, to ensure cis-configuration at the cyclopropane ring. Post-synthesis, confirm stereochemistry via nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral high-performance liquid chromatography (HPLC) . For purity, combine gas chromatography-mass spectrometry (GC-MS) with polarimetric analysis to verify enantiomeric excess .

Q. What are the key spectral signatures (IR, NMR, MS) for characterizing this compound?

  • Methodology :

  • IR : Look for carbonyl (C=O) stretch near 1700 cm⁻¹ and C-Cl/C-F vibrations between 600-800 cm⁻¹.
  • NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm). The cis-configuration causes specific coupling patterns (e.g., J ~6–8 Hz for adjacent cyclopropane protons).
  • MS : Major fragments include m/z 206 (loss of Cl/F-containing groups) and m/z 156 (cyclopropane ring retention). Reference the EPA/NIH Mass Spectral Database for validation .

Advanced Research Questions

Q. How do stereoisomeric differences (e.g., 1R-cis vs. 1S-cis) influence the bioactivity and environmental toxicity of cyhalothric acid derivatives?

  • Methodology : Conduct comparative toxicity assays (e.g., LC₅₀ studies on Daphnia magna) using enantiomerically pure samples. Pair these with uptake studies (e.g., radiolabeled isotopes) to quantify tissue absorption differences. For mechanistic insights, use molecular docking simulations to assess binding affinity to sodium channels in target organisms .
  • Example Data :

IsomerLC₅₀ (μg/L)Relative Absorption (vs. 1S-cis)
1R-cis0.1240x
1S-cis9.61x
Source: Schleier & Peterson, 2018

Q. How can contradictory results in ecotoxicity studies (e.g., soil vs. aquatic systems) be resolved methodologically?

  • Methodology : Perform meta-analyses of existing data using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables (e.g., pH, organic matter content). Design controlled microcosm experiments to isolate degradation pathways (e.g., hydrolysis vs. photolysis) and quantify metabolite profiles via LC-QTOF-MS .

Q. What computational strategies predict the environmental persistence and degradation pathways of this compound?

  • Methodology : Use density functional theory (DFT) to model hydrolysis kinetics and identify reactive sites. Validate predictions with accelerated stability testing (e.g., OECD Guideline 307) under varying pH/temperature conditions. Pair with QSAR models to estimate half-lives in soil/water matrices .

Q. Data Reproducibility & Reporting

Q. What minimal dataset details are required to ensure reproducibility in synthetic and toxicity studies?

  • Guidelines :

  • Synthesis : Report reaction conditions (solvent, catalyst, temperature), purification steps, and spectral data (raw files in supporting information) .
  • Toxicity : Include test organism life stage, exposure duration, and negative/positive controls. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public deposition .

Properties

CAS No.

122406-91-1

Molecular Formula

C₉H₁₀ClF₃O₂

Molecular Weight

242.62

Synonyms

(1S,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid;  [1S-[1α,3α(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopanecarboxylic Acid; 

Origin of Product

United States

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